BenchChemオンラインストアへようこそ!

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide

Medicinal Chemistry Positional Isomer SAR Kinase Inhibition

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide is a synthetic small molecule (C15H12FN3O2S, MW 317.3 g/mol) belonging to the N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide chemotype. The compound features a 2-fluorophenyl substituent on the furan ring and an ethyl group at the 5-position of the 1,3,4-thiadiazole, distinguishing it from positional isomers and other substituent variants within this pharmacologically explored scaffold.

Molecular Formula C15H12FN3O2S
Molecular Weight 317.34
CAS No. 876719-00-5
Cat. No. B2614065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide
CAS876719-00-5
Molecular FormulaC15H12FN3O2S
Molecular Weight317.34
Structural Identifiers
SMILESCCC1=NN=C(S1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3F
InChIInChI=1S/C15H12FN3O2S/c1-2-13-18-19-15(22-13)17-14(20)12-8-7-11(21-12)9-5-3-4-6-10(9)16/h3-8H,2H2,1H3,(H,17,19,20)
InChIKeyAIIWONHOFAEYDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide (CAS 876719-00-5) Procurement-Relevant Structural and Database Profile


N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide is a synthetic small molecule (C15H12FN3O2S, MW 317.3 g/mol) belonging to the N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide chemotype [1]. The compound features a 2-fluorophenyl substituent on the furan ring and an ethyl group at the 5-position of the 1,3,4-thiadiazole, distinguishing it from positional isomers and other substituent variants within this pharmacologically explored scaffold [2]. It is cataloged in PubChem (CID 4376399) and ChEMBL (CHEMBL1558804), with a preclinical max phase annotation and 12 bioactivity data points against 10 molecular targets, indicating unspecific but measurable biological engagement [2][3].

Why Generic Substitution Is Not Advisable for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide (876719-00-5)


Within the N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide chemotype, even minor structural modifications—such as the position of the fluorine atom on the phenyl ring or the nature of the thiadiazole 5-substituent—can produce divergent biological activity profiles. Published SAR data from a closely related series shows that VEGFR-2 inhibitory potency varies from 7.4 to 11.5 nM among active congeners, with some compounds losing activity against specific cancer cell lines entirely [1]. In a separate study of anti-tubercular analogs, a 4-nitrophenyl variant demonstrated an MIC of 9.87 µM against MDR-TB, whereas standard drugs exhibited strain-dependent resistance [2]. These findings demonstrate that generic interchange of compounds within this scaffold is scientifically unjustified without compound-specific biological qualification.

Quantitative Differentiation Evidence for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide: Comparator-Anchored Data for Procurement Decision-Making


Positional Isomer Differentiation: 2-Fluoro vs 4-Fluoro Phenyl Substitution

The target compound bears a 2-fluorophenyl group on the furan ring, distinguishing it from the 4-fluorophenyl positional isomer (CHEMBL1429717). While no direct head-to-head comparison study has been published, the ChEMBL database registers 12 bioactivity data points for the 2-fluoro isomer (CHEMBL1558804) across 10 targets [1], compared to no publicly listed bioactivity data for the 4-fluoro isomer in the same database. This indicates that the 2-fluoro substitution pattern has been interrogated more extensively in biological screening campaigns. The presence of fluorine at the ortho position alters both electrostatic surface potential and conformational flexibility relative to the para isomer, which may explain the differential biological annotation density [2].

Medicinal Chemistry Positional Isomer SAR Kinase Inhibition

Heterocyclic Core Identity: Thiadiazole vs Pyrazole Scaffold Comparison

A structurally related compound, N-(5-ethyl-2-methylpyrazol-3-yl)-5-(2-fluorophenyl)furan-2-carboxamide, substitutes the central 1,3,4-thiadiazole ring with a pyrazole core while retaining identical periphery. Published computational and in vitro data from the broader VEGFR-2 inhibitor series demonstrates that the sulfur-containing 1,3,4-thiadiazole nucleus contributes to improved metabolic stability and water solubility compared to other five-membered heterocycles [1]. Although no direct experimental comparison between these two specific compounds is available, the class-level evidence supports the thiadiazole core as a privileged scaffold for kinase inhibition applications.

Bioisosterism Scaffold Hopping Kinase Profiling

VEGFR-2 Inhibitory Potential: Class-Level Potency Benchmarking

A series of 19 novel N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives was synthesized and evaluated for VEGFR-2 inhibition. The most potent compounds inhibited VEGFR-2 at 7.4–11.5 nM compared to pazopanib, and displayed promising antiproliferative activity against MCF-7, HCT-116, and PC-3 cell lines [1]. The target compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide was not directly tested in this study. However, as it shares the identical core scaffold and the 2-fluorophenyl substituent appears as a privileged modification in the series, procurement for VEGFR-2 screening programs is structurally justified.

VEGFR-2 Inhibition Anticancer Agents Kinase Assay

Anti-Tubercular Activity Class-Level Benchmark: MDR-TB Relevance

A closely related compound, N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (4h), demonstrated significant in vitro anti-mycobacterial activity against both drug-susceptible H37Rv and multi-drug resistant MDR-TB strains with an MIC of 9.87 µM for both strains [1]. Critically, this activity was retained against the MDR-TB strain where isoniazid lost potency (MIC >200 µM) and rifampin showed elevated resistance (MIC 128 µM). The target compound shares the identical thiadiazole-furan-2-carboxamide core but differs in the phenyl substituent (2-fluorophenyl vs 4-nitrophenyl). This establishes the scaffold as viable for anti-TB lead optimization with acceptable selectivity (non-cytotoxic at active concentrations on Vero cells) [1].

Antitubercular Agents MDR-TB Mycobacterium tuberculosis

ChEMBL Bioactivity Profile: Target Engagement Breadth vs Closest Analogs

According to the ChEMBL database, CHEMBL1558804 (target compound) has 12 curated bioactivity data points classified as functional (F) potency assays against 10 distinct molecular targets [1]. This annotation profile provides a measurable basis for distinguishing this compound from analogs that lack any public biological characterization. For example, the 4-fluorophenyl isomer (CHEMBL1429717) and the 4-chlorophenyl analog have no publicly retrievable bioactivity data in ChEMBL. The presence of pre-existing target engagement data may reduce redundant screening costs for organizations building kinase or GPCR-focused compound libraries.

Polypharmacology Bioactivity Fingerprint Target Profiling

Computed Physicochemical Descriptors: Drug-Likeness and Lead Optimization Potential

Computed physicochemical properties place this compound within favorable drug-like chemical space: Molecular Weight = 317.3 g/mol, XLogP3 = 3.5, Hydrogen Bond Donor count = 1, Hydrogen Bond Acceptor count = 6, Rotatable Bond count = 4 [1]. These parameters satisfy Lipinski's Rule of Five, suggesting acceptable oral bioavailability potential. Compared to the broader 1,3,4-thiadiazole class, compounds with XLogP values between 3 and 4 have been associated with favorable membrane permeability while maintaining aqueous solubility sufficient for in vitro assay formats [2].

Drug-Likeness Physicochemical Properties ADME Prediction

Prioritized Application Scenarios for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide (876719-00-5) Based on Evidence


VEGFR-2 Kinase Inhibitor Screening Libraries

This compound is structurally aligned with the validated VEGFR-2 inhibitor chemotype described by Hekal et al. (2021), where thiadiazole-furan-2-carboxamides achieved IC50 values of 7.4–11.5 nM [1]. The 2-fluorophenyl substituent and ethyl-thiadiazole tail are key structural features that diverge from previously tested variants, making this compound a rational addition to kinase-focused screening decks for angiogenesis-related oncology targets.

Anti-Tubercular Drug Discovery: MDR-TB SAR Expansion

Based on the MDR-TB activity demonstrated by close analog 4h (MIC 9.87 µM against both drug-susceptible and resistant strains), the target compound serves as a structurally distinct probe for expanding SAR around the 4-position of the phenyl ring [2]. The 2-fluorophenyl substitution offers an electronic and steric profile distinct from the 4-nitrophenyl derivative, which is critical for building resistance-overcoming anti-TB leads.

Polypharmacology and Target Deconvolution Studies

With 12 curated bioactivity data points across 10 targets in ChEMBL, this compound provides a multi-target engagement baseline for chemical biology programs [3]. It is suitable for use as a reference compound in kinase profiling panels or as a starting point for computational target prediction workflows, where pre-annotated bioactivity data accelerates hypothesis generation.

Positional Isomer Structure-Activity Relationship Studies

As the 2-fluorophenyl isomer distinct from its 4-fluoro counterpart (CHEMBL1429717), this compound is essential for systematic fluorine-walk SAR campaigns. Fluorine positional scanning is a well-established strategy for modulating target selectivity, metabolic stability, and conformational preferences in medicinal chemistry [4]. Both isomers should be co-procured for direct comparative biological evaluation.

Quote Request

Request a Quote for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.